molecular formula C24H22ClN3O B11054677 N-[2-(4-chlorophenyl)-2-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]benzamide

N-[2-(4-chlorophenyl)-2-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]benzamide

Cat. No.: B11054677
M. Wt: 403.9 g/mol
InChI Key: QJSNGWARUFIDPR-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)-2-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]benzamide is a synthetic compound that belongs to the class of pyrazoline derivatives. Pyrazolines are heterocyclic compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)-2-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]benzamide typically involves the reaction of 4-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized using an appropriate catalyst to yield the pyrazoline ring. The final step involves the reaction of the pyrazoline derivative with benzoyl chloride to form the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)-2-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(4-chlorophenyl)-2-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-2-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system . Additionally, it may interact with reactive oxygen species (ROS) pathways, contributing to its antioxidant properties .

Properties

Molecular Formula

C24H22ClN3O

Molecular Weight

403.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl]benzamide

InChI

InChI=1S/C24H22ClN3O/c25-21-13-11-19(12-14-21)23(17-26-24(29)20-9-5-2-6-10-20)28-16-15-22(27-28)18-7-3-1-4-8-18/h1-14,23H,15-17H2,(H,26,29)

InChI Key

QJSNGWARUFIDPR-UHFFFAOYSA-N

Canonical SMILES

C1CN(N=C1C2=CC=CC=C2)C(CNC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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